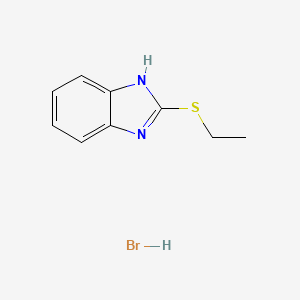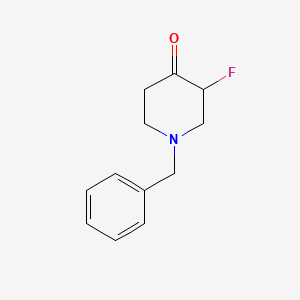
Big ET-1 (1-38) (HUMANO)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of BIG ET-1 involves a series of enzymatic reactions starting from the preproendothelin precursor, which is cleaved to form proendothelin (or big endothelin), and finally to endothelin-1 through the action of endothelin-converting enzymes (ECEs). This process highlights the precision of cellular mechanisms in producing physiologically active peptides from larger precursors.
Molecular Structure Analysis
The molecular structure of BIG ET-1 is characterized by its precursor nature, containing additional amino acid sequences compared to the active ET-1 form. Structural analysis reveals the importance of these sequences in the processing and maturation of the peptide, influencing its bioavailability and activity. Molecular descriptors and their generation play a crucial role in understanding these structural features and their implications on the peptide's function and interaction with biological targets (Sahoo et al., 2016).
Chemical Reactions and Properties
BIG ET-1's chemical properties are influenced by its peptide nature, including its reactivity, stability, and interaction with enzymes and receptors. The conversion of BIG ET-1 to ET-1 involves specific cleavage reactions mediated by endothelin-converting enzymes, highlighting the peptide's dynamic role in physiological regulation. On-surface synthesis techniques offer insights into the controlled reactions and product formation relevant to peptides like BIG ET-1 (Clair & de Oteyza, 2019).
Physical Properties Analysis
The physical properties of BIG ET-1, including solubility, stability, and distribution, are essential for its biological function and interaction with cellular components. Techniques like thermal analysis provide insights into the physical and chemical properties of nanomaterials like peptides, which are crucial for understanding their behavior in biological systems (Seifi et al., 2020).
Chemical Properties Analysis
Understanding the chemical properties of BIG ET-1, such as reactivity towards other molecules, stability under physiological conditions, and its ability to interact with specific receptors, is crucial. Electron-capture and electron-transfer dissociation techniques in tandem mass spectrometry offer advanced methods for analyzing the chemical properties of polymers and by extension can provide insights into the chemical behavior of peptides like BIG ET-1 (Hart-Smith, 2014).
Aplicaciones Científicas De Investigación
Papel en la aterosclerosis y la calcificación de las arterias coronarias
Big ET-1 juega un papel importante en la formación de la aterosclerosis {svg_1}. Se ha asociado con la calcificación de las arterias coronarias (CAC), que se considera un predictor importante de la aterosclerosis {svg_2}. Un estudio encontró que los pacientes con CAC tenían niveles significativamente elevados de big ET-1 en comparación con aquellos sin CAC {svg_3}. Esto sugiere que big ET-1 podría ser un predictor independiente valioso para CAC {svg_4}.
Implicación en el cáncer de mama
La investigación ha demostrado que la desregulación del sistema de la endotelina, que incluye big ET-1, está bajo investigación en varios tipos de cáncer humano {svg_5}. Big ET-1, el precursor biológico de ET-1, se ha encontrado elevado en pacientes con cáncer de mama {svg_6}. Se ha sugerido que big ET-1 puede proporcionar una herramienta útil para la detección temprana del cáncer de mama ductal invasivo o no invasivo {svg_7}.
Uso en kits ELISA
El ELISA de platino Big ET-1 humano es un ensayo inmunoenzimático para la detección cuantitativa de Big ET-1 humano {svg_8}. Este ensayo se ha probado con sobrenadante de cultivo celular, suero y plasma (EDTA, citrato, heparina) {svg_9}. Esto indica el uso potencial de big ET-1 en procedimientos de diagnóstico e investigación biomédica.
Sustrato de la enzima convertidora de endotelina
Big ET-1 es el precursor biológico de la endotelina 1 {svg_10}. Se escinde para producir endotelina-1 mediante la actividad de la enzima convertidora de endotelina (ECE) {svg_11}. Este proceso es crucial en el sistema de la endotelina, que tiene una variedad de funciones fisiológicas {svg_12}.
Mecanismo De Acción
Target of Action
BIG ET-1 (1-38) (HUMAN) is the precursor of Endothelin-1 (ET-1), a potent vasoconstrictor peptide . The primary targets of ET-1 are the endothelin receptors type A (ETAR) and type B (ETBR) . These receptors are expressed on various cells, including endothelial cells and tumor cells . They play a crucial role in vasoconstriction, vascular and cardiac hypertrophy, inflammation, and the development and progression of cardiovascular disease .
Mode of Action
BIG ET-1 is cleaved by the endothelin-converting enzyme-1 (ECE-1) to produce the mature ET-1 peptide . ET-1 then binds to its receptors (ETAR and ETBR) with equal affinity, initiating a cascade of intracellular events . This interaction leads to an increase in intracellular calcium concentration via inositol 1,4,5-triphosphate (IP3), activation of voltage-gated calcium channels (VGCC), and calcium-induced calcium release via ryanodine receptors (RyR) .
Biochemical Pathways
The binding of ET-1 to its receptors triggers several downstream effects. For instance, ET-1 can stimulate the release of vasodilators such as nitric oxide (NO) and prostaglandin I2 (PGI2) via endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX), respectively . These biochemical pathways contribute to the regulation of vascular tone and other physiological functions .
Pharmacokinetics
It is known that the plasma level of big et-1 has a longer half-life and is easier to detect compared to et-1 . This suggests that BIG ET-1 may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to improved bioavailability.
Result of Action
The action of BIG ET-1 (1-38) (HUMAN) and its product ET-1 has been associated with various physiological and pathological conditions. For instance, ET-1 contributes to the development and progression of atherosclerosis . In cancer, elevated levels of BIG ET-1 have been found in patients with invasive or in situ carcinoma, suggesting a potential role in cancer progression .
Action Environment
The action, efficacy, and stability of BIG ET-1 (1-38) (HUMAN) can be influenced by various environmental factors. For example, the conversion of BIG ET-1 to ET-1 by ECE-1 can be affected by the local cellular environment . Additionally, the expression of ET-1 and its receptors can be modulated by factors such as hypoxia, shear stress, and various cytokines .
Direcciones Futuras
Research over the last 5 years has reignited interest in the ET system as a therapeutic target across the spectrum of cardiovascular diseases . Notable developments include approval of a new ET A receptor antagonist and combining the actions of ET A and an angiotensin II type 1 receptor antagonist within the same novel small molecule . These new therapeutic strategies have the potential to dramatically widen the scope of indications targeting the ET-1 pathway .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of BIG ET-1 (1-38) (HUMAN) can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Ile-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Val-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Pro-OH", "Fmoc-His(Trt)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Phe-OH", "Fmoc-Ala-OH", "Fmoc-Leu-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Gly-OH", "Rink amide resin" ], "Reaction": [ "Activation of Rink amide resin with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt)", "Coupling of Fmoc-Lys(Boc)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Glu(OtBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Ile-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Trp(Boc)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Asp(OtBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Thr(tBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Val-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Tyr(tBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Cys(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Arg(Pbf)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Pro-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-His(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Gln(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Ser(tBu)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Phe-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Ala-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Leu-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Asn(Trt)-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Fmoc-Gly-OH to the resin", "Deprotection of Fmoc group with 20% piperidine in DMF", "Cleavage of the peptide from the resin with trifluoroacetic acid (TFA)", "Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)", "Characterization of the purified peptide by mass spectrometry and analytical HPLC" ] } | |
Número CAS |
120796-97-6 |
Fórmula molecular |
C189H282N48O56S5 |
Peso molecular |
4282.87 |
Origen del producto |
United States |
Q & A
Q1: How does Big Endothelin-1 (1-38) (Human) compare to Endothelin-1 in terms of its effect on glycogenolysis in rat liver cells?
A1: The study demonstrates that Big Endothelin-1 (1-38) (Human) is significantly less potent than Endothelin-1 in stimulating glycogenolysis in rat liver cells. [] While Endothelin-1 shows an EC50 value of 0.03 pM for increasing glycogen phosphorylase alpha activity, Big Endothelin-1 (1-38) (Human) exhibits considerably weaker activity. This difference in potency is also reflected in the binding affinity to Endothelin receptors on rat liver plasma membranes, with Big Endothelin-1 (1-38) (Human) displaying a lower affinity (IC50 = 43 nM) compared to Endothelin-1 (IC50 = 1.85 nM). [] These findings suggest that while both peptides can bind to Endothelin receptors and activate downstream signaling pathways, the truncated Big Endothelin-1 (1-38) (Human) displays reduced efficacy compared to the mature Endothelin-1 peptide.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






